molecular formula C9H8N4O B1414524 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1170032-87-7

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1414524
CAS No.: 1170032-87-7
M. Wt: 188.19 g/mol
InChI Key: QMPQVSVNMQKUAK-UHFFFAOYSA-N
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Description

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate pyrazole derivatives with cyanoacetic acid derivatives under specific conditions. One common method includes the cyclization of 3-amino-5-methylpyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Ethyl 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPQVSVNMQKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C(C(=NN12)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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